molecular formula C21H20N4O4 B3206633 1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea CAS No. 1040671-34-8

1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea

Cat. No. B3206633
CAS RN: 1040671-34-8
M. Wt: 392.4 g/mol
InChI Key: OYAXKXXAITXTIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is also known as BDDU and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of BDDU is not fully understood. However, studies have suggested that BDDU may exert its anti-inflammatory and antitumor effects by inhibiting the activation of NF-κB. NF-κB plays a critical role in the regulation of immune responses and inflammation. Inhibition of NF-κB activation can lead to a reduction in the production of pro-inflammatory cytokines, chemokines, and adhesion molecules. BDDU has also been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and physiological effects:
Studies have shown that BDDU can modulate various biochemical and physiological processes. BDDU has been reported to inhibit the production of pro-inflammatory cytokines, chemokines, and adhesion molecules. It has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Furthermore, BDDU has been reported to have antiviral activity against HBV and HSV.

Advantages and Limitations for Lab Experiments

BDDU has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. Furthermore, BDDU has been reported to have low toxicity in vitro. However, there are some limitations to the use of BDDU in lab experiments. BDDU has poor solubility in water, which can make it difficult to use in certain assays. Additionally, the mechanism of action of BDDU is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the study of BDDU. One potential direction is to investigate the potential therapeutic applications of BDDU in vivo. While BDDU has been shown to have promising results in vitro, further studies are needed to determine its efficacy in animal models. Another potential direction is to investigate the mechanism of action of BDDU in more detail. Understanding the mechanism of action of BDDU could lead to the development of more effective therapeutic agents. Additionally, further studies are needed to determine the toxicity profile of BDDU in vivo.

Scientific Research Applications

BDDU has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, antitumor, and antiviral properties. Studies have shown that BDDU can inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. BDDU has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. Furthermore, BDDU has been reported to have antiviral activity against hepatitis B virus (HBV) and herpes simplex virus (HSV).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c26-20-10-8-17(15-5-2-1-3-6-15)24-25(20)12-4-11-22-21(27)23-16-7-9-18-19(13-16)29-14-28-18/h1-3,5-10,13H,4,11-12,14H2,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAXKXXAITXTIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea
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1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea
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1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea
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1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea
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1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea
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1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea

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